Boc-D,L-4,4,4-trifluorovaline
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Overview
Description
Boc-D,L-4,4,4-trifluorovaline, also known as N-(tert-butoxycarbonyl)-4,4,4-trifluorovaline, is a derivative of the amino acid valine. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the valine side chain. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D,L-4,4,4-trifluorovaline can be synthesized through a multi-step process The synthesis typically begins with the protection of the amino group of valine using tert-butoxycarbonyl (Boc) anhydrideThis can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-D,L-4,4,4-trifluorovaline undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Trifluoromethylating Agents: Trifluoromethyl iodide, trifluoromethyl sulfonate.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Substitution Reactions: Products with substituted trifluoromethyl groups.
Deprotection Reactions: Free amino acids or peptides.
Scientific Research Applications
Boc-D,L-4,4,4-trifluorovaline has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-D,L-4,4,4-trifluorovaline primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amino acid or peptide .
Comparison with Similar Compounds
Similar Compounds
- Boc-D,L-4,4,4-trifluoro-3-methylbutanoic acid
- Boc-D,L-4,4,4-trifluoro-3-methyl-2-aminobutanoic acid
Uniqueness
Boc-D,L-4,4,4-trifluorovaline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the synthesis of peptides and other bioactive molecules .
Properties
IUPAC Name |
4,4,4-trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO4/c1-5(10(11,12)13)6(7(15)16)14-8(17)18-9(2,3)4/h5-6H,1-4H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URADCGNNXPUQAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459542 |
Source
|
Record name | Boc-D,L-4,4,4-trifluorovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409333-54-6 |
Source
|
Record name | Boc-D,L-4,4,4-trifluorovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-D,L-4,4,4-trifluorovaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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